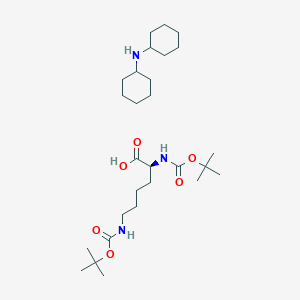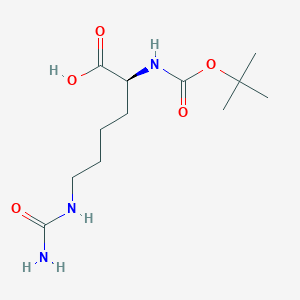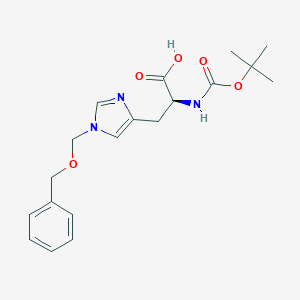
Boc-L-beta-homoalanine
Overview
Description
Boc-L-beta-homoalanine, also known as (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid, is a derivative of beta-homoalanine. It is widely used in the synthesis of peptides and peptide mimics. This compound has garnered attention for its potential medicinal applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s, Alzheimer’s, and multiple sclerosis.
Mechanism of Action
Boc-L-beta-homoalanine, also known as (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid, is a noteworthy derivative of beta-homoalanine . It serves as an essential constituent in the production of peptides and mimics .
Target of Action
It’s known to be effective as a medicinal substance, especially with reference to treating devastating afflictions like parkinson’s, alzheimer’s, and multiple sclerosis .
Biochemical Pathways
Given its role in the production of peptides and mimics, it may influence protein synthesis and related pathways .
Result of Action
Its effectiveness in treating diseases like parkinson’s, alzheimer’s, and multiple sclerosis suggests that it may have neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-beta-homoalanine can be synthesized through various methods. One common approach involves the protection of the amino group of beta-homoalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions: Boc-L-beta-homoalanine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids or peptide fragments in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products:
Deprotected Amino Acid: Free beta-homoalanine after removal of the Boc group.
Peptide Fragments: When used in peptide synthesis, it forms part of larger peptide chains.
Scientific Research Applications
Boc-L-beta-homoalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and peptide mimics, which are essential for studying protein structure and function.
Biology: Researchers use it to create peptide-based probes and inhibitors to study biological processes.
Medicine: Its derivatives are investigated for potential therapeutic applications in treating neurodegenerative diseases.
Industry: It is used in the production of peptide-based drugs and diagnostic agents
Comparison with Similar Compounds
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-phenylalanine: Similar in function but with a different side chain, used in the synthesis of peptides with aromatic residues.
Boc-L-lysine: Used for introducing lysine residues into peptides, often for studying protein-protein interactions
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDHEONPQYIAN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420711 | |
| Record name | Boc-L-beta-homoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158851-30-0 | |
| Record name | Boc-L-beta-homoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















